molecular formula C11H15BO4 B6304386 2-Ethoxycarbonyl-5-ethylphenylboronic acid CAS No. 2121514-62-1

2-Ethoxycarbonyl-5-ethylphenylboronic acid

Cat. No.: B6304386
CAS No.: 2121514-62-1
M. Wt: 222.05 g/mol
InChI Key: SUHSIBTVJUZOGE-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyl-5-ethylphenylboronic acid is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethoxycarbonyl-5-ethylphenylboronic acid, 95% is 222.1063391 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethoxycarbonyl-5-ethylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxycarbonyl-5-ethylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-ethoxycarbonyl-5-ethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-3-8-5-6-9(11(13)16-4-2)10(7-8)12(14)15/h5-7,14-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHSIBTVJUZOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CC)C(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Silylation:

Silylation is a common and effective method for derivatizing polar functional groups, including boronic acids. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to replace the acidic hydrogens of the boronic acid with trimethylsilyl (B98337) (TMS) groups. This reaction produces a volatile and thermally stable TMS-boronate ester. The presence of the ester and ethyl groups on the phenyl ring is not expected to interfere with the silylation of the boronic acid moiety.

Esterification/cyclic Boronate Ester Formation:

Boronic acids readily react with diols to form cyclic boronate esters. This is a highly efficient derivatization reaction that significantly increases the volatility of the boronic acid. Common reagents for this purpose include 1,2-diols like ethylene (B1197577) glycol or 1,3-diols like 1,3-propanediol. The reaction is typically fast and can be performed under mild conditions. The resulting cyclic boronate ester is much more amenable to GC analysis than the free boronic acid.

Alkylation:

Alkylation, while more commonly used for acidic protons in other functional groups, can also be applied to boronic acids. However, for the purpose of increasing volatility for GC analysis, the formation of boronate esters with diols is generally a more straightforward and widely used approach.

The choice of derivatization reagent and reaction conditions would need to be optimized to ensure complete derivatization and avoid any potential side reactions involving the ethoxycarbonyl group. A summary of common derivatization strategies for the GC-MS analysis of 2-Ethoxycarbonyl-5-ethylphenylboronic acid is provided in Table 2.

Derivatization Method Reagent(s) Derivative Formed Advantages
SilylationBSTFA, MSTFA (+/- TMCS)Trimethylsilyl (B98337) boronate esterForms volatile and thermally stable derivatives. mdpi.com
Cyclic Esterification1,2-Ethanediol, 1,3-PropanediolCyclic boronate esterHighly efficient reaction, significantly increases volatility.
Alkylation (less common)Alkylating agentsAlkyl boronate esterCan increase volatility, but esterification is more common.

Table 2: Common Derivatization Strategies for 2-Ethoxycarbonyl-5-ethylphenylboronic acid. This interactive table summarizes suitable derivatization methods to enhance the volatility and signal intensity for GC-MS analysis.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Boron (¹¹B) NMR for Boron Environment and Species Identification

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a primary tool for directly probing the environment of the boron atom. nsf.gov Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, but ¹¹B is more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper signals. nsf.govic.ac.uknorthwestern.edu

For 2-Ethoxycarbonyl-5-ethylphenylboronic acid, the ¹¹B NMR spectrum provides critical information about the hybridization state of the boron atom. In its typical monomeric form, the boron is sp²-hybridized, existing as a trigonal planar structure. This environment gives rise to a characteristic chemical shift in the ¹¹B NMR spectrum. For arylboronic acids, this signal typically appears in the range of +27 to +33 ppm. nsf.gov

It is important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. The boron atoms in a boroxine (B1236090) ring are also sp²-hybridized but experience a slightly different electronic environment, causing them to resonate at a slightly downfield chemical shift, typically around 33 ppm. sdsu.edu The presence of coordinating species, such as basic solvents or water, can lead to the formation of a tetrahedral, sp³-hybridized boronate species, which is observed at a significantly more upfield chemical shift, generally between 4 and 10 ppm. nsf.gov The signals in ¹¹B NMR are often broad due to the quadrupolar nature of the boron nucleus. northwestern.edu

Table 1: Expected ¹¹B NMR Chemical Shifts for Boron Species

Boron Species Hybridization Typical Chemical Shift (δ, ppm)
Arylboronic Acid sp² 27 - 33 nsf.gov
Boroxine (Anhydride) sp² ~33 sdsu.edu
Boronate (Base Adduct) sp³ 4 - 10 nsf.gov

Two-Dimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously confirming the complex structure of 2-Ethoxycarbonyl-5-ethylphenylboronic acid. Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) reveal the connectivity between protons and carbons. libretexts.org

HSQC: This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu For 2-Ethoxycarbonyl-5-ethylphenylboronic acid, an HSQC spectrum would show correlations between the aromatic protons and their respective aromatic carbons, the methylene (B1212753) protons of the ethyl group and the adjacent methylene carbon, the methyl protons and the methyl carbon, and the methylene protons of the ethoxy group with their corresponding carbon.

HMBC: The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four). libretexts.orgcolumbia.edu This technique confirms the relative positions of the substituents on the phenyl ring.

Table 2: Key Expected HMBC Correlations for Structural Confirmation

Proton(s) Correlated Carbon(s) (2-3 bonds away) Structural Information Confirmed
Aromatic Protons Aromatic carbons, Carbonyl (C=O) carbon, Ethyl group carbons, Boron-bound carbon (C-B) Substitution pattern on the phenyl ring
Ethyl Group Protons (CH₂) Aromatic carbons, Ethyl group carbon (CH₃) Attachment of ethyl group to the ring
Ethoxy Group Protons (O-CH₂) Carbonyl (C=O) carbon Connectivity of the ester functional group

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. acs.org

The IR spectrum of 2-Ethoxycarbonyl-5-ethylphenylboronic acid is dominated by strong absorptions corresponding to its key functional groups.

O-H Stretch: The hydroxyl groups of the boronic acid moiety give rise to a very strong and broad absorption band, typically in the region of 3300-3200 cm⁻¹. cdnsciencepub.comcdnsciencepub.com The significant broadening is a result of intermolecular hydrogen bonding, which is a characteristic feature of boronic acids in the solid state. cdnsciencepub.comcdnsciencepub.com

C=O Stretch: The ester carbonyl group (C=O) produces a strong, sharp absorption. For an aromatic ester, this peak is expected to appear in the range of 1730-1715 cm⁻¹. spectroscopyonline.comlibretexts.orgorgchemboulder.com Its position is slightly lower than that of a saturated ester due to electronic conjugation with the aromatic ring. spectroscopyonline.com

B-O Stretch: The asymmetric stretching vibration of the B-O single bonds in the boronic acid is another key diagnostic peak. This is a very strong absorption typically found between 1380 and 1310 cm⁻¹. dergipark.org.trnist.gov For phenylboronic acid, this has been specifically reported around 1345 cm⁻¹. researchgate.net

Beyond the primary O-H and B-O stretching, the B(OH)₂ group has other characteristic vibrations. These include in-plane B-O-H bending and out-of-plane deformation modes. cdnsciencepub.comresearchgate.net An O-B-O out-of-plane deformation vibration for phenylboronic acid has been noted at approximately 635 cm⁻¹. researchgate.net The symmetric B-O stretch is typically weak in the infrared spectrum and can be difficult to assign definitively but has been suggested to occur around 850 cm⁻¹ for phenylboronic acid. cdnsciencepub.com

Table 3: Characteristic IR Absorption Frequencies

Functional Group/Bond Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Boronic Acid (O-H) Stretch 3300 - 3200 cdnsciencepub.comcdnsciencepub.com Strong, Broad
Ester (C=O) Stretch 1730 - 1715 spectroscopyonline.comlibretexts.org Strong, Sharp
Boronic Acid (B-O) Asymmetric Stretch 1380 - 1310 dergipark.org.trnist.gov Strong
Ester (C-O) Stretch 1300 - 1000 libretexts.orgorgchemboulder.com Strong
Boronic Acid (O-B-O) Out-of-plane Bend ~635 researchgate.net Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

The molecular formula for 2-Ethoxycarbonyl-5-ethylphenylboronic acid is C₁₁H₁₅BO₄, corresponding to a monoisotopic mass and molecular weight of approximately 222.05 g/mol . bldpharm.comachemblock.combldpharm.com

A key feature in the mass spectrum of any boron-containing compound is its unique isotopic signature. acs.org Boron naturally exists as two stable isotopes: ¹¹B (with a natural abundance of approximately 80.1%) and ¹⁰B (with a natural abundance of approximately 19.9%). borates.today

This isotopic distribution results in a characteristic pattern for the molecular ion peak (M⁺) and any boron-containing fragment ions. The spectrum will show a primary peak corresponding to the molecule containing the more abundant ¹¹B isotope, accompanied by a smaller peak (M-1) at one mass unit lower, corresponding to the ¹⁰B isotope. libretexts.org The intensity of this M-1 peak is typically about 20-25% of the intensity of the main ¹¹B-containing peak, which is a definitive indicator of the presence of a single boron atom in the molecule or fragment. borates.todaylibretexts.org

Table 4: Isotopic Distribution of Boron

Isotope Natural Abundance (%) Relative Mass (amu)
¹⁰B 19.9 borates.today 10 borates.today
¹¹B 80.1 borates.today 11 borates.today

Fragmentation Pathways and Structural Information

Upon electron impact, the molecule would ionize to form a molecular ion (M•+). The fragmentation of this ion would likely proceed through several key pathways, driven by the relative stability of the resulting fragments. General fragmentation patterns for phenylboronic acids often involve the boron-containing group. Studies on phenylboronic acid itself have shown that the most intense fragments observed are often BO⁻ and BO₂⁻ in negative ion mode, indicating facile cleavage around the boron atom. nih.gov

For 2-Ethoxycarbonyl-5-ethylphenylboronic acid, key fragmentation pathways under positive ion EI-MS are proposed to include:

Loss of the ethoxy group (-OC₂H₅): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. The resulting fragment would have a mass-to-charge ratio (m/z) corresponding to the loss of 45 Da.

Loss of ethylene (B1197577) (-C₂H₄) via McLafferty rearrangement: The ethyl ester functionality can undergo a McLafferty rearrangement, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This would result in a fragment ion with a loss of 28 Da.

Loss of the entire ethoxycarbonyl group (-COOC₂H₅): Cleavage of the bond between the phenyl ring and the ester group would lead to a fragment corresponding to the ethylphenylboronic acid cation, with a loss of 73 Da.

Loss of the ethyl group (-C₂H₅): Cleavage of the bond between the phenyl ring and the ethyl group would result in a fragment with a loss of 29 Da.

Cleavage of the boronic acid group: The C-B bond can cleave, leading to fragments corresponding to the ethyl-ethoxycarbonyl-phenyl cation and the boronic acid moiety.

A summary of predicted major fragment ions in the electron ionization mass spectrum of 2-Ethoxycarbonyl-5-ethylphenylboronic acid is presented in Table 1.

Proposed Fragment Ion Structure m/z (Predicted) Neutral Loss
[M - OC₂H₅]⁺[C₉H₁₀BO]⁺157OC₂H₅
[M - C₂H₄]⁺•[C₉H₁₀BO₃]⁺•180C₂H₄
[M - COOC₂H₅]⁺[C₈H₁₀B]⁺117COOC₂H₅
[M - C₂H₅]⁺[C₉H₁₀BO₃]⁺179C₂H₅

Table 1: Predicted Major Fragment Ions of 2-Ethoxycarbonyl-5-ethylphenylboronic acid in EI-MS. This interactive table outlines the plausible fragmentation pathways and the corresponding mass-to-charge ratios of the resulting ions.

Strategies for Enhancing Volatility and Signal Intensity through Derivatization

The direct analysis of boronic acids by gas chromatography (GC) can be challenging due to their low volatility and tendency to undergo dehydration to form cyclic anhydrides (boroxines) at the elevated temperatures of the GC inlet. mdpi.com To overcome these issues and improve chromatographic performance and signal intensity, derivatization is a crucial step. mdpi.com The primary goal of derivatization in this context is to mask the polar -B(OH)₂ group, thereby increasing the volatility and thermal stability of the analyte.

Several derivatization strategies are applicable to 2-Ethoxycarbonyl-5-ethylphenylboronic acid, targeting the boronic acid functional group.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which dictates its stability and how it interacts with other chemical species.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 2-Ethoxycarbonyl-5-ethylphenylboronic acid, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to optimize the molecular structure. nih.gov These calculations yield precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Table 1: Representative Theoretical Ground State Geometrical Parameters (Illustrative) Note: This table is illustrative of the type of data generated from DFT calculations, as specific experimental or calculated values for this molecule are not available in the searched literature.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-B 1.55 - 1.57 C-C-B 120 - 122
B-O 1.37 - 1.39 C-B-O 118 - 121
C=O 1.21 - 1.23 O-B-O 115 - 118

Transition State Analysis for Reaction Mechanism Elucidation

Transition state analysis is a computational technique used to map out the energy profile of a chemical reaction, helping to elucidate its mechanism. By identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate—researchers can understand the feasibility and kinetics of a reaction.

For 2-Ethoxycarbonyl-5-ethylphenylboronic acid, this analysis would be particularly relevant for studying its participation in reactions like the Suzuki-Miyaura coupling. Calculations would model the approach of the boronic acid to a palladium catalyst and the subsequent steps of transmetalation. The energy barrier calculated for the transition state provides a theoretical prediction of the reaction rate. nih.gov

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of the distribution and energy of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. chimicatechnoacta.ru A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For 2-Ethoxycarbonyl-5-ethylphenylboronic acid, the electron-withdrawing nature of the ethoxycarbonyl group and the electron-donating nature of the ethyl group would influence the energies of these frontier orbitals.

Table 2: Illustrative Electronic Properties from Molecular Orbital Analysis Note: These values are illustrative. Specific calculations for 2-Ethoxycarbonyl-5-ethylphenylboronic acid are required for accurate data.

Property Value (eV) Significance
EHOMO -6.5 to -7.5 Electron-donating ability
ELUMO -1.0 to -2.0 Electron-accepting ability

Conformational Analysis and Steric Effects

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For 2-Ethoxycarbonyl-5-ethylphenylboronic acid, rotations around the C-B bond and the C-C bonds of the ester and ethyl groups give rise to various conformers with different energies. researchgate.net

By performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles, the most stable conformer (the global minimum) can be identified. nih.gov This analysis is crucial for understanding how steric hindrance between the bulky substituents affects the molecule's preferred shape, which in turn influences its ability to approach and bind to other molecules or catalytic sites.

Intermolecular Interactions and Solvation Effects

The behavior of 2-Ethoxycarbonyl-5-ethylphenylboronic acid in a solution is governed by its interactions with solvent molecules. Computational models can simulate these interactions to predict how the solvent affects the molecule's structure and reactivity. rsc.orgelsevierpure.com

The boronic acid group is capable of forming strong hydrogen bonds, both as a donor (from the -OH groups) and an acceptor (at the oxygen atoms). The ethoxycarbonyl group also acts as a hydrogen bond acceptor. In protic solvents like water or alcohols, these hydrogen bonds significantly influence the molecule's solubility and conformational equilibrium. In aprotic solvents, other intermolecular forces like dipole-dipole interactions would dominate. rsc.org Molecular dynamics simulations can be used to study the solvation shell around the molecule, providing a detailed picture of the solvent organization and its effect on the solute's properties. elsevierpure.com

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure verification. nih.gov For 2-Ethoxycarbonyl-5-ethylphenylboronic acid, methods like DFT can be used to calculate:

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts with good accuracy, aiding in the assignment of experimental spectra. nih.gov

Vibrational Spectra (IR and Raman): The vibrational frequencies and their corresponding intensities can be calculated to help interpret experimental infrared and Raman spectra. This allows for the assignment of specific peaks to the vibrational modes of the molecule, such as the B-O, C=O, and C-H stretching and bending modes.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the absorption bands observed in UV-Visible spectroscopy. nih.gov This provides insight into the π-to-π* transitions within the aromatic system.

These predicted spectra serve as a valuable reference for experimental characterization and can confirm the identity and purity of a synthesized compound.

Advanced Applications in Chemical Research

Role as Building Blocks in Complex Molecule Synthesis

Phenylboronic acids are fundamental building blocks in modern organic synthesis, primarily due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. The presence of both an electron-withdrawing ethoxycarbonyl group and an electron-donating ethyl group on 2-Ethoxycarbonyl-5-ethylphenylboronic acid provides a unique electronic profile that can be exploited for the synthesis of complex molecular architectures.

Precursors for Pharmaceutical Intermediates

While specific examples detailing the use of 2-Ethoxycarbonyl-5-ethylphenylboronic acid in the synthesis of pharmaceutical intermediates are not extensively documented in publicly available literature, the applications of structurally related compounds are well-established. For instance, boronic acids are crucial in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing biaryl scaffolds found in numerous pharmaceuticals. The substitution pattern on 2-Ethoxycarbonyl-5-ethylphenylboronic acid makes it a suitable precursor for introducing a substituted phenyl moiety into a target molecule, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Synthesis of Agro-Chemical Compounds

In the field of agrochemicals, the development of new pesticides and herbicides with improved efficacy and environmental profiles is a continuous effort. Phenylboronic acids serve as key intermediates in the synthesis of a variety of agrochemical compounds. The specific substitution on 2-Ethoxycarbonyl-5-ethylphenylboronic acid could be leveraged to create novel active ingredients with tailored biological activities. The ethyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the ethoxycarbonyl group can be a site for further chemical modification.

Access to Natural Product Analogs

The synthesis of natural product analogs is a critical area of research for discovering new therapeutic agents with improved properties over the parent natural product. Although direct applications of 2-Ethoxycarbonyl-5-ethylphenylboronic acid in the synthesis of natural product analogs are not widely reported, its potential as a building block is significant. Many natural products contain complex aromatic cores, and this boronic acid could be used to introduce a specific substituted phenyl ring, leading to the generation of novel analogs with potentially enhanced biological activity or improved synthetic accessibility.

Contributions to Catalysis

Beyond its role as a synthetic building block, 2-Ethoxycarbonyl-5-ethylphenylboronic acid has potential applications in the field of catalysis, both in organocatalysis and as a ligand for transition metals.

Organocatalytic Systems

There is growing interest in the use of boronic acids as organocatalysts for a variety of chemical transformations. While specific studies on 2-Ethoxycarbonyl-5-ethylphenylboronic acid in this context are limited, related boronic acids have been shown to catalyze reactions such as amide formations and reductions. The Lewis acidic nature of the boron atom allows it to activate substrates, and the substituents on the phenyl ring can modulate this acidity and influence the stereochemical outcome of the reaction.

Ligands for Transition Metal Catalysis

The formation of new chemical bonds is often facilitated by transition metal catalysts, and the performance of these catalysts is highly dependent on the ligands that surround the metal center. Phenylboronic acids can be transformed into various types of ligands. Although direct use of 2-Ethoxycarbonyl-5-ethylphenylboronic acid as a ligand is not extensively documented, it can be a precursor to more complex ligand structures. The ethoxycarbonyl and ethyl groups can be chemically modified to introduce coordinating atoms that can bind to a transition metal, thereby influencing the catalyst's activity, selectivity, and stability.

Development of Advanced Materials Precursors

The strategic design of molecular building blocks is fundamental to the creation of advanced materials with tailored properties. 2-Ethoxycarbonyl-5-ethylphenylboronic acid emerges as a valuable precursor in this context, possessing a unique combination of functional groups that enable its incorporation into a variety of material architectures. Its phenylboronic acid moiety serves as a versatile reactive handle for polymerization and molecular recognition, while the ethoxycarbonyl and ethyl groups provide avenues for modulating physical properties such as solubility, processability, and intermolecular interactions.

Monomers for Polymer Synthesis

Phenylboronic acids are well-established monomers for constructing specialty polymers through cross-coupling reactions. 2-Ethoxycarbonyl-5-ethylphenylboronic acid is a suitable candidate for such polymerizations, particularly for Suzuki polycondensation. In this type of reaction, the boronic acid function would react with a dihaloaromatic co-monomer in the presence of a palladium catalyst to yield a fully aromatic polymer backbone.

The incorporation of the 2-ethoxycarbonyl-5-ethylphenyl moiety into a polymer chain can impart specific characteristics. The ethyl group enhances hydrophobicity and can improve the solubility of the resulting polymer in organic solvents, which is advantageous for material processing. The ethoxycarbonyl group, being an electron-withdrawing group, can influence the electronic properties of the polymer, potentially affecting its fluorescence, conductivity, or thermal stability. Furthermore, the boronic acid group can be introduced as a side chain or an end-group in polymers, creating materials that are responsive to diols, such as sugars. nih.gov

Components for Functional Materials (e.g., in Chemosensor Design Principles)

The boronic acid functional group is renowned for its ability to reversibly bind with 1,2- and 1,3-diols to form stable five- or six-membered cyclic boronate esters. This specific and reversible covalent interaction is the cornerstone of its use in designing chemosensors, particularly for biologically relevant molecules like carbohydrates. When integrated into a functional material, 2-Ethoxycarbonyl-5-ethylphenylboronic acid can act as the recognition element.

The fundamental design of a fluorescent chemosensor often involves linking the boronic acid recognition site to a fluorophore. The sensing mechanism frequently relies on processes like Photoinduced Electron Transfer (PET). In the unbound state, the electron-deficient boron atom can quench the fluorescence of the nearby fluorophore. Upon binding to a diol, the boron center becomes electron-rich, inhibiting the PET process and causing a "turn-on" of fluorescence. The substituents on the phenyl ring play a crucial role; the electron-withdrawing nature of the 2-ethoxycarbonyl group can modulate the Lewis acidity of the boron atom, thereby tuning the binding affinity and selectivity for different diols. The ethyl group can enhance the material's compatibility with non-polar environments.

Strategies in Chemical Biology (Synthesis-Oriented)

In chemical biology, the focus is on creating molecular tools to probe and manipulate biological systems. The synthesis-oriented application of 2-Ethoxycarbonyl-5-ethylphenylboronic acid allows for the construction of sophisticated probes and labels by leveraging the unique reactivity of the boronic acid group.

Molecular Probes for Chemical Research (Focus on Synthetic Aspects)

The synthesis of molecular probes based on 2-Ethoxycarbonyl-5-ethylphenylboronic acid involves its covalent attachment to a signaling unit, such as a fluorophore, a magnetic resonance imaging (MRI) contrast agent, or a redox-active molecule. A common synthetic strategy involves a condensation reaction between the boronic acid-containing molecule and a signaling molecule that has a complementary functional group (e.g., an amine, alcohol, or carboxylic acid).

For example, to create a fluorescent probe, 2-Ethoxycarbonyl-5-ethylphenylboronic acid could be chemically modified to introduce a reactive handle suitable for coupling with a fluorescent dye. The synthesis would be designed to position the boronic acid in proximity to the fluorophore to enable analyte binding to modulate the emission signal. The presence of the ethoxycarbonyl group offers a site for further chemical elaboration, for instance, hydrolysis to the corresponding carboxylic acid, which can then be activated for amide bond formation with an amine-functionalized fluorophore. This synthetic versatility allows for the rational design of probes for specific research questions.

Tools for Biomolecule Conjugation and Labeling (Focus on Chemical Methodology)

The ability of boronic acids to form reversible covalent bonds with diols is a powerful tool for the conjugation and labeling of biomolecules, many of which feature diol-containing structures like the ribose units in RNA or sugar moieties in glycoproteins. nih.gov The chemical methodology for using 2-Ethoxycarbonyl-5-ethylphenylboronic acid as a labeling tool centers on this interaction.

The conjugation process typically occurs in aqueous media under mild pH conditions. The boronic acid moiety on the probe selectively reacts with cis-diol groups on the target biomolecule, forming a boronate ester linkage. This reaction is reversible, and the stability of the conjugate can be tuned by adjusting the pH. This reversibility is advantageous for applications requiring the controlled capture and release of biomolecules. From a methodological standpoint, the 2-ethoxycarbonyl-5-ethylphenylboronic acid would first be incorporated into a larger reporter system (like a biotin (B1667282) tag or a fluorescent dye), and this entire construct would then be used to label the target biomolecule. The ethyl and ethoxycarbonyl groups would influence the solubility and non-specific binding characteristics of the labeling reagent.

Emerging Research Frontiers

While specific research on 2-Ethoxycarbonyl-5-ethylphenylboronic acid is not extensively documented, its structure places it at the forefront of several emerging research areas within materials science and chemical biology. The broader class of functionalized phenylboronic acids is being explored for sophisticated applications, and this compound represents a promising building block for these future technologies.

One major frontier is the development of "smart" or stimuli-responsive materials. mdpi.com Polymers and nanoparticles incorporating boronic acids can be designed to change their physical state (e.g., swell, shrink, or disassemble) in response to specific triggers like changes in pH or the concentration of glucose. mdpi.com This has significant implications for targeted drug delivery systems that can release their therapeutic payload specifically in a diseased environment, such as a tumor, which often has a lower pH and altered metabolic state.

Another emerging area is the construction of multimodal therapeutic platforms. For instance, nanoparticles functionalized with phenylboronic acid derivatives are being developed to specifically target bacterial cell walls, which contain diol-rich polysaccharides. nih.gov These targeted nanoparticles can then deliver antimicrobial agents, such as nitric oxide, directly to the site of infection, offering a strategy to combat antibiotic-resistant bacteria. nih.gov The unique substitution pattern of 2-Ethoxycarbonyl-5-ethylphenylboronic acid makes it a candidate for incorporation into such advanced systems, where its functional groups can be used to fine-tune the targeting and delivery properties.

Compound Reference Table

Compound NameRole/Function Mentioned
2-Ethoxycarbonyl-5-ethylphenylboronic acidPrimary subject; precursor, monomer, chemosensor component, molecular probe foundation, bioconjugation tool
Nitric OxideExample of a therapeutic agent delivered by functionalized nanoparticles
PalladiumCatalyst for Suzuki polycondensation
BiotinExample of a reporter tag for biomolecule labeling

Potential Applications and Functional Group Roles

Application AreaRole of Boronic Acid GroupInfluence of Ethoxycarbonyl GroupInfluence of Ethyl Group
Polymer SynthesisReactive site for cross-coupling (e.g., Suzuki polycondensation).Modulates electronic properties and thermal stability of the polymer.Enhances solubility in organic solvents and processability.
ChemosensorsBinds to diols (e.g., sugars) as the primary recognition element.Tunes Lewis acidity, affecting binding affinity and selectivity.Increases compatibility with non-polar matrices or analytes.
Molecular ProbesServes as the analyte-responsive trigger for the signaling unit.Provides a site for synthetic modification (e.g., linking to fluorophores).Modifies the overall solubility and distribution of the probe.
BioconjugationForms reversible covalent bonds with diols on biomolecules (e.g., glycoproteins, RNA).Affects the electronic environment and potential for secondary interactions.Influences non-specific binding and hydrophobicity of the labeling reagent.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow processing, represents a paradigm shift in the synthesis of organic compounds. In this approach, reagents are pumped through a network of tubes and reactors where the reaction occurs. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety.

While specific studies on the continuous flow synthesis of 2-Ethoxycarbonyl-5-ethylphenylboronic acid are not extensively documented in publicly available literature, established methodologies for the synthesis of arylboronic acids are directly applicable. nih.gov A common strategy involves the use of organolithium chemistry within a flow microreactor system. researchgate.net For instance, the synthesis could be envisioned through a bromine-lithium exchange reaction starting from a suitably substituted bromobenzene (B47551) derivative, followed by quenching with a trialkyl borate. nih.gov The rapid mixing and precise temperature control achievable in a flow reactor are particularly advantageous for managing highly reactive organolithium intermediates, minimizing side reactions. organic-chemistry.org

A hypothetical flow synthesis of 2-Ethoxycarbonyl-5-ethylphenylboronic acid is outlined below:

Table 1: Hypothetical Flow Synthesis of 2-Ethoxycarbonyl-5-ethylphenylboronic acid

Step Reagents Reaction Conditions Description
1. Lithiation 1-Bromo-4-ethyl-2-(ethoxycarbonyl)benzene, n-Butyllithium Flow reactor, -78°C to 0°C, short residence time A solution of the aryl bromide and n-butyllithium are continuously mixed in a cooled microreactor to generate the aryllithium intermediate.
2. Borylation Aryllithium intermediate, Triisopropyl borate Flow reactor, -78°C to 25°C The aryllithium stream is immediately merged with a stream of triisopropyl borate, leading to the formation of the boronate ester.

Beyond its synthesis, 2-Ethoxycarbonyl-5-ethylphenylboronic acid is an ideal candidate for use in continuous flow Suzuki-Miyaura cross-coupling reactions. nih.govmdpi.com This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In a continuous flow setup, a solution of 2-Ethoxycarbonyl-5-ethylphenylboronic acid, an aryl halide, a base, and a palladium catalyst are passed through a heated reactor, often a packed-bed reactor containing an immobilized palladium catalyst. researchgate.net This approach allows for high throughput, easy product isolation, and catalyst recycling. mdpi.com

Table 2: Illustrative Continuous Flow Suzuki-Miyaura Coupling

Parameter Condition Advantage in Flow Chemistry
Catalyst Immobilized Palladium (e.g., Pd on solid support) Facilitates catalyst recovery and reuse, minimizes product contamination. mdpi.com
Solvents THF, Water, Ethanol mixtures Allows for efficient dissolution of both organic and inorganic reagents.
Base Potassium carbonate, Sodium bicarbonate Can be used as an aqueous solution for biphasic systems.
Temperature 60 - 150 °C Precise temperature control enhances reaction rates and selectivity.

| Residence Time | Seconds to minutes | Rapid optimization and high productivity. organic-chemistry.org |

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions in the solid state, often in the absence of a solvent. This environmentally friendly technique can lead to the formation of novel products and can enhance reaction rates.

In a typical mechanochemical procedure, the arylboronic acid, a palladium catalyst (e.g., palladium acetate), an oxidant, and a base are subjected to high-energy ball milling. rsc.org The mechanical forces generated during milling facilitate the intimate mixing of reactants and provide the energy required for the reaction to proceed.

Table 3: General Conditions for Mechanochemical Homocoupling of Arylboronic Acids

Component Example Function
Arylboronic Acid 2-Ethoxycarbonyl-5-ethylphenylboronic acid Starting material
Catalyst Palladium(II) Acetate (Pd(OAc)₂) Facilitates the cross-coupling reaction. rsc.org
Oxidant Silver(I) Nitrate (AgNO₃) Re-oxidizes the palladium catalyst. rsc.org
Base Potassium Carbonate (K₂CO₃) Activates the boronic acid. rsc.org

| Milling Conditions | Stainless steel jar with steel balls, 800 rpm, 30 min | Provides mechanical energy for the reaction. rsc.org |

While the direct synthesis of 2-Ethoxycarbonyl-5-ethylphenylboronic acid via mechanochemistry is less explored, the application of this compound in mechanochemical reactions like the Suzuki-Miyaura coupling holds promise for green and efficient chemical production.

Q & A

Q. What are the established synthetic routes for 2-Ethoxycarbonyl-5-ethylphenylboronic acid, and what are their respective yields under standard conditions?

While specific protocols for this compound are not directly reported, analogous ethoxycarbonyl-substituted phenylboronic acids are synthesized via Miyaura borylation . Typical conditions involve palladium catalysts (e.g., Pd(dppf)Cl₂), bis(pinacolato)diboron, and inert atmospheres at 80–100°C for 12–24 hours, yielding 60–75% . Steric effects from the ethyl group may necessitate longer reaction times. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended to remove boronate esters .

Q. What analytical techniques are optimal for characterizing 2-Ethoxycarbonyl-5-ethylphenylboronic acid?

Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) to confirm functionality and substituent positions. For example:

  • ¹¹B NMR: δ 28–32 ppm (arylboronic acid resonance) .
  • FT-IR: C=O stretch (~1700 cm⁻¹) and B-O bonds (~1340 cm⁻¹).
  • Mass spectrometry (ESI-TOF): Molecular ion with <3 ppm mass error . Elemental analysis (≥95% C/H agreement) is critical for purity validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2-Ethoxycarbonyl-5-ethylphenylboronic acid in Suzuki-Miyaura couplings?

  • Steric hindrance from the ethyl group slows transmetallation, requiring elevated temperatures (80–110°C) or microwave assistance.
  • The electron-withdrawing ethoxycarbonyl group enhances electrophilicity but reduces aqueous solubility. Comparative studies on 4-Ethoxycarbonylphenylboronic acid suggest using 10–20 mol% Pd(PPh₃)₄ and strong bases (e.g., Cs₂CO₃) .
  • Hammett σ⁺ analysis can quantify electronic effects to optimize reaction conditions .

Q. What experimental strategies resolve contradictions between computational predictions and observed reaction outcomes?

  • Validate computational parameters (solvent models, basis sets) using benchmark reactions .
  • Perform kinetic studies (variable-temperature NMR) to identify rate-limiting steps.
  • Monitor side reactions (e.g., protodeboronation) via LC-MS .
  • Adjust solvent systems (THF vs. dioxane) to account for coordination effects .

Q. How does hydrolytic stability vary across pH ranges, and what storage conditions prevent decomposition?

  • Hydrolysis accelerates at pH >8 (t₁/₂ <24 hrs).
  • Storage recommendations :
  • Temperature: -20°C under argon .
  • Solvent: Anhydrous THF/DCM with 4Å molecular sieves .
  • Container: Amber glass vials with PTFE-lined caps .
    • Quality control: Monitor B-OH proton (δ 7.5–8.0 ppm) via ¹H NMR periodically.

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • PPE : Nitrile gloves, ANSI Z87.1 goggles, and lab coats .
  • Ventilation : Use fume hoods during weighing to avoid particulate inhalation .
  • Spill management : Neutralize with vermiculite; avoid aqueous washdown .
  • Exposure limits : OSHA PEL <5 mg/m³; implement air monitoring .

Data Analysis and Optimization

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Use design of experiments (DoE) to evaluate catalyst loading, solvent ratios, and temperature.
  • For similar boronic acids, yields improve with microwave-assisted synthesis (30% faster) and degassed solvents .
  • Monitor reaction progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .

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